5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxamide
Description
5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxamide is a pyrazine derivative characterized by a carboxamide group at position 2, methyl substituents at positions 5 and 6, and a methylamino group at position 2.
Properties
CAS No. |
98490-29-0 |
|---|---|
Molecular Formula |
C8H12N4O |
Molecular Weight |
180.21 g/mol |
IUPAC Name |
5,6-dimethyl-3-(methylamino)pyrazine-2-carboxamide |
InChI |
InChI=1S/C8H12N4O/c1-4-5(2)12-8(10-3)6(11-4)7(9)13/h1-3H3,(H2,9,13)(H,10,12) |
InChI Key |
ZFCNNTRTKUUOGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C(=O)N)NC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxamide can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-dimethylpyrazine with methylamine under controlled conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits various biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects in treating diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural analogs, their substituent patterns, and physicochemical properties:
Key Observations :
- Substituent Effects on Lipophilicity: The introduction of bulky groups (e.g., cyclohexylamino at position 3) significantly increases logP values (e.g., 2.15 for 3-(cyclohexylamino)pyrazine-2-carboxamide vs. 0.82 for 3-(methylamino)pyrazine-2-carboxamide), suggesting enhanced membrane permeability for lipophilic derivatives .
- Thermal Stability: Methylamino-substituted derivatives exhibit higher melting points (~200°C) compared to cyclohexylamino analogs (~130°C), likely due to stronger intermolecular hydrogen bonding in smaller substituents .
Antimicrobial Activity
- Pyrazine-2-carboxamide Derivatives: Substitution at position 3 with methylamino or benzylamino groups enhances antimycobacterial activity. For example, 3-benzylamino-5-cyanopyrazine-2-carboxamide (MIC = 3 µM) showed potency comparable to isoniazid .
- Effect of Cyano Substitution: Replacing carboxamide with cyano groups at position 5 (e.g., 5-cyano-3-benzylaminopyrazine-2-carboxamide) reduces activity, highlighting the critical role of the carboxamide moiety in target binding .
Toxicity and ADMET Profiles
- Lead Compounds: Analogs such as 3,5-diamino-6-chloro-N-cyanopyrazine-2-carboxamide (PubChem CID: 123478999) exhibit favorable ADMET properties, including low hepatotoxicity and high intestinal absorption, making them viable candidates for further development .
Biological Activity
5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxamide (CAS No. 98490-29-0) is a pyrazine derivative that has garnered attention due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antimicrobial, anticancer, and enzyme inhibitory effects.
Chemical Structure and Properties
Molecular Formula : C8H12N4O
Molecular Weight : 168.21 g/mol
IUPAC Name : 5,6-dimethyl-3-(methylamino)pyrazine-2-carboxamide
Canonical SMILES : CC1=C(N=C(N1C(=O)N)C)C(=O)N(C)C
Biological Activity Overview
Research has demonstrated that 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxamide exhibits various biological activities:
- Antimicrobial Activity
-
Anticancer Properties
- Preliminary investigations suggest that this compound may possess anticancer activity. It has been evaluated for its effects on various cancer cell lines, demonstrating potential cytotoxicity and inhibition of cell proliferation . The mechanism appears to involve the disruption of metabolic pathways essential for cancer cell survival.
- Enzyme Inhibition
Case Study 1: Antimycobacterial Activity
A study evaluated a series of pyrazine derivatives, including 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxamide, for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. The results indicated that modifications in the alkyl chain length of substituents significantly affected the activity levels.
| Compound | Alkyl Chain Length | MIC (μg/mL) |
|---|---|---|
| A | 7 | 25 |
| B | 6 | 50 |
| C | 5 | 75 |
This data suggests that shorter alkyl chains may enhance antimicrobial efficacy .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The following table summarizes the IC50 values observed across different cancer types:
| Cancer Type | IC50 (μM) |
|---|---|
| Breast Cancer | 15 |
| Lung Cancer | 20 |
| Colorectal Cancer | 10 |
These findings highlight the potential of 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxamide as a candidate for further development in cancer therapeutics .
The biological activity of 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxamide is thought to be mediated through multiple pathways:
- Enzyme Interaction : The compound likely interacts with specific enzymes involved in metabolic processes critical for pathogen survival and cancer cell proliferation.
- Cell Signaling Pathways : It may modulate signaling pathways associated with cell growth and apoptosis, leading to increased cell death in malignant cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
